methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
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Description
“Methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate” is a chemical compound with the molecular formula C22H28N6O5 . It has an average mass of 456.495 Da and a monoisotopic mass of 456.212128 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a piperazine ring and a purine ring, which is a type of heterocyclic aromatic organic compound . The compound also contains methoxy and acetate groups .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 669.8±65.0 °C at 760 mmHg, and a flash point of 358.9±34.3 °C . It has 11 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds . Its polar surface area is 100 Å2 .Scientific Research Applications
Synthesis and Chemical Properties
Novel Compound Synthesis
Research has focused on the synthesis of new compounds with potential therapeutic applications. A study detailed the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing significant inhibitory activity and potential as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Some research has been conducted on the synthesis of triazole derivatives and their antimicrobial activities. These compounds were synthesized from various ester ethoxycarbonylhydrazones and primary amines, showing good to moderate activities against test microorganisms (Bektaş et al., 2010).
Pharmacological Applications
Receptor Imaging and Radiolabeling
A specific application in receptor imaging involves the synthesis and radiolabeling of a compound for potential use in PET (Positron Emission Tomography) for D3 receptor imaging. Although the compound showed in vivo selectivity for D3 receptors, it did not meet the pharmacological profile for an effective PET probe (Kuhnast et al., 2006).
Serotonin Receptor Agents
Research into serotonin receptors led to the synthesis of new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group. These compounds were studied for their affinity towards serotonin 5-HT1A and 5-HT2A receptors, with some showing excellent activity for 5-HT1A receptors, comparable to known compounds (Ostrowska et al., 2023).
Properties
IUPAC Name |
methyl 2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O5/c1-24-19-18(20(29)23-21(24)30)27(13-17(28)32-3)16(22-19)12-25-8-10-26(11-9-25)14-4-6-15(31-2)7-5-14/h4-7H,8-13H2,1-3H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQMPJBWFUTHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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